![molecular formula C11H23NO B13183345 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol](/img/structure/B13183345.png)
2-[1-(Aminomethyl)cyclohexyl]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)cyclohexyl]butan-2-ol is an organic compound with the molecular formula C11H23NO It is a secondary alcohol with a cyclohexyl group and an aminomethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol typically involves the following steps:
Cyclohexylation: The initial step involves the formation of a cyclohexyl group. This can be achieved through the hydrogenation of benzene to cyclohexane.
Aminomethylation: The cyclohexane is then subjected to aminomethylation, where an aminomethyl group is introduced. This can be done using formaldehyde and ammonia in the presence of a catalyst.
Butylation: The final step involves the introduction of a butyl group to form the desired compound. This can be achieved through a Grignard reaction, where a butyl magnesium halide reacts with the intermediate product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Aminomethyl)cyclohexyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary alcohol or amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) are commonly used.
Major Products
Oxidation: Formation of cyclohexyl ketone or aldehyde.
Reduction: Formation of cyclohexylmethanol or cyclohexylamine.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
2-[1-(Aminomethyl)cyclohexyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(Aminomethyl)cyclohexyl]ethanol
- 2-[1-(Aminomethyl)cyclohexyl]propan-2-ol
- 2-[1-(Aminomethyl)cyclohexyl]pentan-2-ol
Uniqueness
2-[1-(Aminomethyl)cyclohexyl]butan-2-ol is unique due to its specific combination of a cyclohexyl group, aminomethyl group, and butyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)cyclohexyl]butan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10(2,13)11(9-12)7-5-4-6-8-11/h13H,3-9,12H2,1-2H3 |
Clave InChI |
FXUWVFBCFNNPLV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1(CCCCC1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



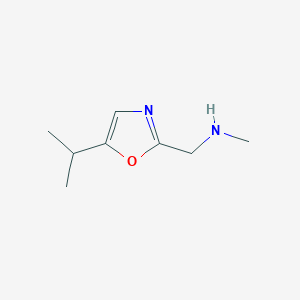
![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
![Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13183288.png)
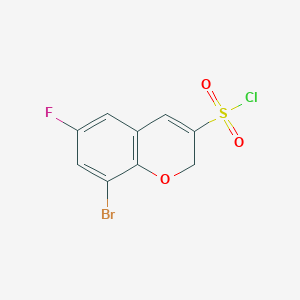
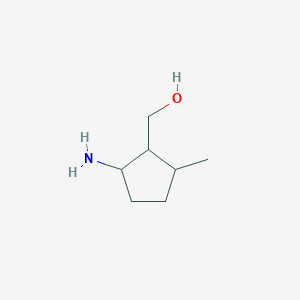
![2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13183307.png)
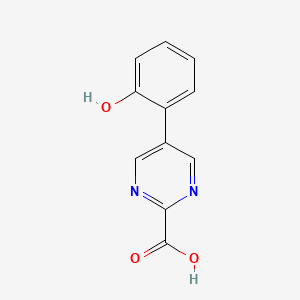
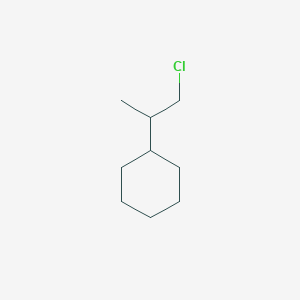
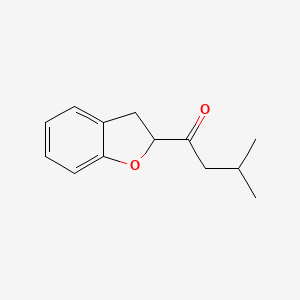
propylamine](/img/structure/B13183333.png)
![1-[(5-Nitrothien-2-YL)carbonyl]piperazine](/img/structure/B13183341.png)

![Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183344.png)
